2,4-Dimethyl-6-hydroxypyrimidine
CAS No.: 6622-92-0
Cat. No.: VC21199607
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6622-92-0 |
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Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 2,4-dimethyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |
Standard InChI Key | UQFHLJKWYIJISA-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=O)N=C(N1)C |
SMILES | CC1=CC(=O)NC(=N1)C |
Canonical SMILES | CC1=CC(=O)N=C(N1)C |
Introduction
Physical and Chemical Properties
Physical Properties
2,4-Dimethyl-6-hydroxypyrimidine appears as white to almost white crystalline needles or powder . The compound exhibits specific physical properties that are crucial for its identification, purification, and application in various fields. These properties are summarized in Table 1.
Table 1: Physical Properties of 2,4-Dimethyl-6-hydroxypyrimidine
Chemical Structure and Properties
The chemical structure of 2,4-Dimethyl-6-hydroxypyrimidine features a pyrimidine ring with two methyl substituents and a hydroxyl group. This arrangement contributes to its chemical behavior and reactivity patterns.
Table 2: Structural Information of 2,4-Dimethyl-6-hydroxypyrimidine
Parameter | Information | Reference |
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SMILES | CC1=CC(=O)NC(=N1)C | |
InChI | InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |
InChIKey | UQFHLJKWYIJISA-UHFFFAOYSA-N | |
Molecular Formula | C₆H₈N₂O |
The compound exists in various tautomeric forms, with the predominant form depending on the environment. The presence of the hydroxyl group at position 6 allows the compound to participate in hydrogen bonding, which influences its solubility and interaction with biological systems .
Solubility Profile
Understanding the solubility characteristics of 2,4-Dimethyl-6-hydroxypyrimidine is essential for its application in different fields. The compound shows varied solubility in different solvents, as outlined in Table 3.
Table 3: Solubility Profile of 2,4-Dimethyl-6-hydroxypyrimidine
Solvent | Solubility | Reference |
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Water | Soluble | |
Methanol | Soluble | |
Ethanol | Soluble | |
Acetone | Slightly soluble | |
Hydrocarbons | Insoluble |
Synthesis Methods
The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine can be accomplished through several routes, with the most common method involving the reaction of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base .
Common Synthetic Route
The most frequently cited synthetic pathway involves the condensation of ethyl 3-oxobutanoate (ethyl acetoacetate) with acetimidamide hydrochloride in the presence of sodium ethoxide as a base . The reaction proceeds as follows:
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Ethyl 3-oxobutanoate (10.0 g, 77 mmol) and acetimidamide hydrochloride (7.23 g, 77 mmol) are added to a solution of sodium ethoxide (10.5 g, 154 mmol) in ethanol (200 mL).
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The mixture is refluxed for 20 hours.
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Water (10 mL) is added to the mixture, which is then concentrated.
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The residue is purified by column chromatography using dichloromethane/methanol (15:1) as the eluent.
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This process yields 2,4-Dimethyl-6-hydroxypyrimidine as a yellow solid with approximately 36% yield .
Alternative Synthesis Methods
Alternative methods for synthesizing 2,4-Dimethyl-6-hydroxypyrimidine have been reported, including approaches involving different starting materials or reaction conditions. These alternatives may offer advantages in terms of yield, purity, or scalability depending on the specific requirements of the synthesis.
Applications
2,4-Dimethyl-6-hydroxypyrimidine has found applications in various fields due to its unique structural features and chemical properties. Its versatility makes it valuable in multiple industries and research areas.
Pharmaceutical Applications
In the pharmaceutical industry, 2,4-Dimethyl-6-hydroxypyrimidine serves as a key intermediate in the synthesis of various pharmaceuticals . It is particularly valuable in the development of:
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Drugs targeting neurological disorders, where it enhances drug efficacy and specificity
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Potential antiviral agents, with preliminary studies suggesting antiviral properties
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Anti-inflammatory medications, where pyrimidine derivatives have shown promising activity
The compound's ability to form complexes with metal ions also makes it interesting for developing metallopharmaceuticals with potential therapeutic applications .
Agricultural Applications
2,4-Dimethyl-6-hydroxypyrimidine is utilized in the formulation of agricultural chemicals, particularly herbicides and fungicides . Its incorporation into these products provides:
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Effective solutions for crop protection
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Minimized environmental impact compared to some conventional pesticides
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Enhanced stability and targeted activity against specific pests or pathogens
The compound contributes to the development of more selective and environmentally friendly crop protection solutions .
Biochemical Research
Researchers leverage the properties of 2,4-Dimethyl-6-hydroxypyrimidine to study:
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Enzyme activity and inhibition mechanisms
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Metabolic pathways relevant to various biological processes
Its structural similarity to components of nucleic acids makes it valuable in studying nucleotide metabolism and related biochemical processes.
Materials Science
In materials science, 2,4-Dimethyl-6-hydroxypyrimidine is incorporated into:
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Polymers and coatings to improve material durability
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Formulations designed to enhance resistance to degradation
The compound's ability to participate in hydrogen bonding and form complexes contributes to its utility in materials development.
Cosmetic Applications
The antioxidant properties of 2,4-Dimethyl-6-hydroxypyrimidine make it a valuable ingredient in skincare products, where it:
Metal Complex Formation
One of the significant aspects of 2,4-Dimethyl-6-hydroxypyrimidine is its ability to form complexes with metal ions. This property has been extensively studied, particularly with platinum(II) and palladium(II) complexes.
Platinum and Palladium Complexes
Research has demonstrated that 2,4-Dimethyl-6-hydroxypyrimidine can act as a ligand with metal ions like Platinum(II) and Palladium(II) to form complexes . These complexes have been characterized using nuclear magnetic resonance (NMR) techniques.
Key findings from these studies include:
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The complexes formed are typically 1:2 (metal:ligand) complexes
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They have been proven to be cis isomers using the Kurnakov test
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The binding site of 2,4-Dimethyl-6-hydroxypyrimidine in these complexes has been established through proton and carbon-13 NMR techniques
The ability of 2,4-Dimethyl-6-hydroxypyrimidine to coordinate with metal ions is attributed to the presence of nitrogen atoms and the hydroxyl group, which possess lone pairs of electrons that can coordinate with metal ions .
Research Applications and Future Perspectives
The unique structural features and reactivity of 2,4-Dimethyl-6-hydroxypyrimidine continue to attract research interest across multiple disciplines.
Current Research
Current research involving 2,4-Dimethyl-6-hydroxypyrimidine includes:
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Investigation of its potential antiviral properties and mechanisms
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Development of new metal complexes with enhanced biological activity
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Exploration of its role in designing novel materials with specific properties
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Studies on structure-activity relationships to guide the development of new derivatives with improved properties
Comparison with Related Compounds
Understanding how 2,4-Dimethyl-6-hydroxypyrimidine compares to related compounds provides insights into structure-activity relationships and guides the development of new derivatives. A related compound, 2,4-Diamino-6-hydroxypyrimidine, has been studied for its ability to inhibit NSAIDs-induced nitrosyl-complex formation and ulcers in rat jejunum .
While 2,4-Dimethyl-6-hydroxypyrimidine differs structurally from 2,4-Diamino-6-hydroxypyrimidine by having methyl groups instead of amino groups, the comparative studies of these compounds provide valuable insights into how structural modifications affect biological activity.
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